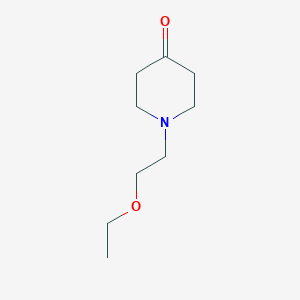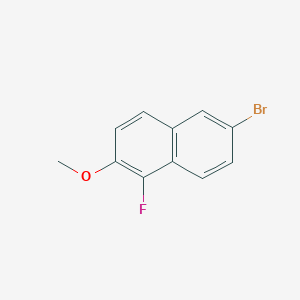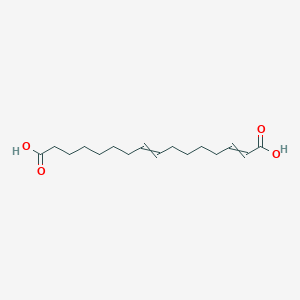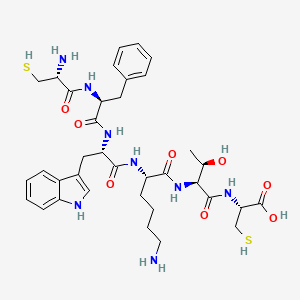
2,2-Dimethylcyclopentyl methylphosphonofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylcyclopentyl methylphosphonofluoridate is an organophosphorus compound with the molecular formula C8H16FO2P. It is known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclopentyl ring substituted with two methyl groups and a methylphosphonofluoridate group.
Méthodes De Préparation
The synthesis of 2,2-Dimethylcyclopentyl methylphosphonofluoridate typically involves the reaction of 2,2-dimethylcyclopentanol with methylphosphonofluoridic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and catalysts to optimize yield and purity.
Analyse Des Réactions Chimiques
2,2-Dimethylcyclopentyl methylphosphonofluoridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield different phosphonofluoridate derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2-Dimethylcyclopentyl methylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: This compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialized chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylcyclopentyl methylphosphonofluoridate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
2,2-Dimethylcyclopentyl methylphosphonofluoridate can be compared with other similar organophosphorus compounds, such as:
2-Methylcyclopentyl methylphosphonofluoridate: This compound has a similar structure but with one less methyl group on the cyclopentyl ring.
2,2-Dimethylcyclopentanol: This is a precursor in the synthesis of this compound and shares the cyclopentyl ring structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylphosphonofluoridate group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
453574-97-5 |
|---|---|
Formule moléculaire |
C8H16FO2P |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
2-[fluoro(methyl)phosphoryl]oxy-1,1-dimethylcyclopentane |
InChI |
InChI=1S/C8H16FO2P/c1-8(2)6-4-5-7(8)11-12(3,9)10/h7H,4-6H2,1-3H3 |
Clé InChI |
WLHVXHBOEJKSJU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1OP(=O)(C)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)






![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)



